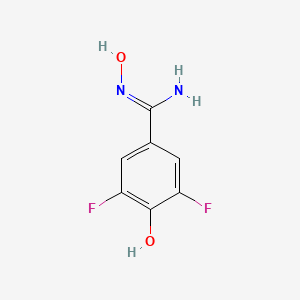

3,5-Difluoro-N,4-dihydroxybenzimidamide

描述

Overview of the Benzimidamide Chemical Class in Medicinal Chemistry Research

The benzimidamide chemical class is a subset of the broader family of amidines, characterized by a benzene (B151609) ring fused to an imidamide group. While the closely related benzimidazole (B57391) scaffold has been more extensively studied, benzamidines themselves are of significant interest in medicinal chemistry. Benzamidine (B55565), the parent compound, is a reversible competitive inhibitor of trypsin and other serine proteases, which has led to its use in protein crystallography to prevent protein degradation. researchgate.net This inherent ability to interact with enzyme active sites has made the benzamidine moiety a valuable starting point for the design of various enzyme inhibitors. mdpi.com

Derivatives of benzamidine have been explored for a range of therapeutic applications. The benzimidazole nucleus, a structural analogue, is found in a multitude of FDA-approved drugs and is known to interact with diverse biological targets. semanticscholar.org The structural similarity between benzimidamides and the purine (B94841) bases of nucleic acids allows them to interact with a wide array of biopolymers, contributing to their broad spectrum of biological activities. nih.gov Research has demonstrated that substituted benzimidazoles, and by extension benzimidamides, exhibit activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netchemicalbook.com

The versatility of the benzamidine and benzimidazole scaffolds lies in the ability to introduce various substituents at different positions on the bicyclic ring system, thereby fine-tuning their biological activity. dovepress.com This adaptability makes them a "privileged scaffold" in drug design, meaning they are capable of binding to multiple receptor types. semanticscholar.org

Strategic Importance of Fluorine Incorporation in Benzimidamide Molecular Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties. nih.gov

In the context of the benzimidamide scaffold, the incorporation of fluorine atoms can lead to several advantageous modifications:

Enhanced Biological Potency: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can lead to stronger interactions with biological targets. sigmaaldrich.com This can result in increased binding affinity and, consequently, higher potency. researchgate.netdovepress.com

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally stable and not easily metabolized by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life in the body, potentially reducing the required dose and frequency of administration. nih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a specific biological target. sigmaaldrich.com

Numerous studies have highlighted the benefits of fluorinating benzazole compounds, a class that includes benzimidazoles. researchgate.netnih.gov The presence of fluorine has been shown to improve the antibacterial and antifungal activities of benzimidazole derivatives. uni.lu For instance, fluorinated benzimidazoles have demonstrated significant activity against various microbial strains. uni.lu

Research Rationale for Investigating 3,5-Difluoro-N,4-dihydroxybenzimidamide

While direct research on 3,5-Difluoro-N,4-dihydroxybenzimidamide is not widely published, the rationale for its investigation can be inferred from studies on structurally related compounds and the theoretical principles of medicinal chemistry. The design of this molecule appears to be a deliberate attempt to combine the beneficial properties of a fluorinated benzamidine core with the addition of hydroxyl groups, particularly an N-hydroxy functionality.

The exploration of a dihydroxybenzimidamide scaffold, particularly one with an N-hydroxy group, is grounded in several key theoretical concepts:

N-Hydroxy Amides as Bioisosteres and Prodrugs: The N-hydroxyimidamide functional group is a known structural motif in medicinal chemistry. N-oxide functionalities, in general, are recognized for their ability to increase water solubility and modulate membrane permeability. The N-hydroxy group can also act as a handle for further chemical modification or as a prodrug moiety that is cleaved in vivo to release the active compound.

Phenolic Hydroxyl Groups and Antioxidant Activity: The presence of a phenolic hydroxyl group (the 4-hydroxy group on the benzene ring) is a common feature in compounds with antioxidant properties. researchgate.net Phenolic compounds can scavenge free radicals, which are implicated in a variety of diseases. The combination of a phenolic hydroxyl group with the benzimidamide core could be a strategy to develop compounds with dual functionality.

Hydrogen Bonding and Target Interaction: The two hydroxyl groups in 3,5-Difluoro-N,4-dihydroxybenzimidamide can participate in hydrogen bonding interactions with biological targets. These interactions are crucial for the binding affinity and specificity of a drug molecule. The strategic placement of these hydroxyl groups, in combination with the fluorine atoms, could lead to a highly specific and potent inhibitor of a particular enzyme or receptor.

Chelating Properties: The presence of the N-hydroxyimidamide and the adjacent phenolic hydroxyl group could potentially allow the molecule to chelate metal ions. This property is relevant for targeting metalloenzymes or for modulating the concentration of metal ions in biological systems.

The design of N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors provides a compelling parallel for the potential rationale behind investigating 3,5-Difluoro-N,4-dihydroxybenzimidamide. sigmaaldrich.com In that study, the 3,5-difluoro-4-hydroxyphenyl moiety was identified as a key pharmacophore, and the compounds exhibited significant antioxidant potential. sigmaaldrich.com This suggests that the 3,5-difluoro-4-hydroxyphenyl core of the target compound is a promising scaffold for developing new therapeutic agents.

Data Tables

Table 1: Properties of Benzamidine

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂ | researchgate.net |

| Molar Mass | 120.15 g/mol | |

| Appearance | White solid | researchgate.net |

| Function | Reversible competitive inhibitor of trypsin and serine proteases | researchgate.net |

Table 2: Key Attributes of Fluorine in Medicinal Chemistry

| Attribute | Effect on Drug Properties | Source |

| High Electronegativity | Modulates pKa of nearby functional groups, enhances binding affinity | sigmaaldrich.com |

| Metabolic Stability | Increases resistance to metabolic degradation, prolongs half-life | nih.gov |

| Lipophilicity | Can enhance membrane permeability | nih.gov |

| Conformational Effects | Influences molecular shape for optimal target binding | sigmaaldrich.com |

Structure

3D Structure

属性

分子式 |

C7H6F2N2O2 |

|---|---|

分子量 |

188.13 g/mol |

IUPAC 名称 |

3,5-difluoro-N',4-dihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O2/c8-4-1-3(7(10)11-13)2-5(9)6(4)12/h1-2,12-13H,(H2,10,11) |

InChI 键 |

ZSEIQELBTWDKLB-UHFFFAOYSA-N |

手性 SMILES |

C1=C(C=C(C(=C1F)O)F)/C(=N/O)/N |

规范 SMILES |

C1=C(C=C(C(=C1F)O)F)C(=NO)N |

产品来源 |

United States |

Structure Activity Relationship Sar and Structural Biology Research of 3,5 Difluoro N,4 Dihydroxybenzimidamide Derivatives

Influence of Fluorine Substitution Patterns on Pharmacological Interactions

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and pharmacokinetics. In the context of benzimidamide and related benzamide (B126) derivatives, fluorine substitution has demonstrated a significant impact on their biological interactions.

Fluorine's high electronegativity can alter the acidity of nearby functional groups, which in turn can affect a molecule's lipophilicity and how it interacts with biological targets. nii.ac.jp For instance, the strategic placement of fluorine atoms on the phenyl ring of benzamidrazone-based thrombin inhibitors has been shown to enhance oral absorption in rats while preserving the compound's intrinsic potency and selectivity. nih.gov This improvement is often attributed to fluorine's ability to block sites of metabolic oxidation and to engage in favorable interactions, such as hydrogen bonds, within the target's binding pocket. cnrs.fr

Studies on fluorinated benzamide derivatives targeting the protein cereblon (CRBN) found that perfluorination increased binding affinity compared to non-fluorinated analogues. cnrs.fr This enhanced affinity can be due to the formation of intramolecular hydrogen bonds (IMHBs) involving the fluorine atom, which can pre-organize the ligand into a conformation favorable for binding, thus reducing the entropic penalty upon interaction with the receptor. cnrs.fr The introduction of fluorine can also significantly increase cytotoxic activity in certain anticancer agents by virtue of its strong electron-withdrawing nature. nii.ac.jp

Table 1: Influence of Fluorine Substitution on Benzamide/Benzazole Derivatives This table is a summary of findings from multiple sources and is for illustrative purposes.

| Substitution Effect | Observed Outcome | Rationale | Source(s) |

|---|---|---|---|

| Enhanced Oral Absorption | 3-fold increase in absorption for a fluorobenzamidrazone. | Modulation of physicochemical properties. | nih.gov |

| Increased Binding Affinity | Fluorinated benzamides showed higher affinity for CRBN. | Favorable intermolecular interactions and conformational pre-organization. | cnrs.fr |

| Improved Potency | Mono-substituted halogen (including fluorine) on benzimidazoles showed potent cytotoxicity. | Increased electron-withdrawing character of the molecule. | nii.ac.jp |

| Metabolic Stability | General principle in medicinal chemistry. | Fluorine can block metabolically vulnerable positions. | nii.ac.jpnih.gov |

Role of the N,4-Dihydroxy Functionality in Ligand-Target Binding

The N-hydroxyamidine group, also known as an amidoxime, significantly alters the properties of the basic amidine group. The introduction of the N-hydroxy moiety reduces the basicity of the amidine. nih.gov This is a critical modification from a drug development perspective, as highly basic compounds are often protonated under physiological conditions, leading to poor absorption from the gastrointestinal tract. nih.gov Consequently, N-hydroxylated amidines can act as prodrugs; they are more readily absorbed and can then be reduced in vivo by enzymes such as cytochrome P450 to the active amidine form. nih.gov Beyond its role in pharmacokinetics, the N-hydroxy group can also participate directly in binding, acting as a hydrogen bond donor and acceptor, or as a metal chelator. nih.gov

The phenolic hydroxyl group at the 4-position of the benzene (B151609) ring is also a pivotal feature for biological activity. Phenolic hydroxyls are well-known to be critical for interactions with various receptors. nih.gov They can act as both hydrogen bond donors and acceptors, forming key anchoring points within a protein's binding site. nih.gov For example, the 4-hydroxylation of tamoxifen (B1202) to form its active metabolite, afimoxifene, increases its binding affinity for the estrogen receptor by over 25-fold, demonstrating the profound impact a single hydroxyl group can have. wikipedia.org The position of the hydroxyl group on the aromatic ring is vital for enhancing antioxidative and other biological activities. nih.govnih.gov In studies of morphinan (B1239233) derivatives, a 14-hydroxy group was found to be crucial in controlling the orientation of other parts of the molecule, which in turn affected binding affinity for specific receptors. nii.ac.jp This suggests the 4-hydroxy group in 3,5-Difluoro-N,4-dihydroxybenzimidamide likely plays a significant role in determining the molecule's binding orientation and selectivity.

Positional Isomerism and Stereochemical Impact on Biological Activity Profiles

The specific arrangement of substituents and the three-dimensional structure of a molecule are fundamental to its biological function. Positional isomerism and stereochemistry can dramatically alter a compound's activity, selectivity, and toxicity.

Positional Isomerism: This refers to compounds that have the same functional groups but at different positions on the parent structure. Changing the position of the two fluorine atoms or the hydroxyl group on the benzimidamide scaffold would result in different positional isomers, each with a potentially unique biological profile. Studies have repeatedly shown that positional isomerism is a critical factor in regulating antibacterial activity and toxicity. nih.govrsc.org For example, moving a substituent on a benzene ring can shift a compound from a potent inverse agonist to a partial antagonist by favoring different receptor conformations. The type of substituent, its number, and its location on the ring are all significant influences on antibacterial activity. nih.gov In functional oligoamides, moving a fluorophore substituent from one position to another resulted in drastically different chiroptical properties, highlighting the sensitivity of molecular properties to substituent placement. cnrs.frnih.gov This principle implies that isomers such as 2,4-Difluoro-N,5-dihydroxybenzimidamide or 3,4-Difluoro-N,5-dihydroxybenzimidamide would likely exhibit distinct pharmacological interactions compared to the 3,5-difluoro-N,4-dihydroxy isomer.

Stereochemical Impact: Stereochemistry, the 3D arrangement of atoms, is pivotal for drug action as it affects target binding, metabolism, and transport. nih.gov For many chiral compounds, only one enantiomer (the non-superimposable mirror image) displays the desired biological activity, while the other may be inactive or even toxic. nih.gov This stereoselectivity is often due to the specific three-dimensional fit required for a ligand to bind to its protein target. While the core of 3,5-Difluoro-N,4-dihydroxybenzimidamide may not have a traditional chiral center, the C=N double bond of the imidamide group can exist as E/Z stereoisomers. This geometric isomerism can profoundly affect how the molecule fits into a binding site, influencing its activity. Furthermore, if chiral centers were introduced into derivatives, the stereochemistry would be expected to be a critical determinant of potency, as different isomers can have distinct interactions with biological targets and transporters. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research in Benzimidamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is invaluable for rational drug design, as it allows researchers to predict the activity of new, unsynthesized molecules and to understand the key structural features that govern potency. rsc.org

For benzimidazole (B57391) and benzamide derivatives, QSAR studies have successfully identified the physicochemical properties that drive their activity against various targets. nih.govuri.edu These models are typically built by calculating a range of molecular descriptors (representing steric, electronic, hydrophobic, and topological properties) for a set of compounds with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a subset of these descriptors with the observed biological activity. nih.govuri.edu For instance, a QSAR analysis of benzimidazole derivatives active against Saccharomyces cerevisiae revealed that lipophilicity (logP) and electronic properties like the dipole moment are key governors of their inhibitory activity. nih.govuri.edu

3D-QSAR Methodologies (CoMFA, CoMSIA) in Benzimidamide Research

Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most prominent 3D-QSAR techniques. nih.gov These methods align a series of active molecules and place them in a 3D grid, then calculate steric and electrostatic fields (in CoMFA) or similarity indices related to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties (in CoMSIA) at each grid point. nih.gov

These methodologies have been successfully applied to benzamide-type inhibitors. A 3D-QSAR study on benzamide inhibitors of the FtsZ protein, a key target in drug-resistant bacteria, yielded robust CoMFA and CoMSIA models with high predictive power. nih.gov The resulting 3D contour maps provided a visual guide, indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential would enhance activity. nih.gov This allows chemists to rationally design new derivatives with improved potency by modifying the structure to better match the favorable field regions. nih.govnih.gov

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on FtsZ Inhibitors Data adapted from a study on benzamide type inhibitors. nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Standard Error of Prediction |

|---|---|---|---|---|

| CoMFA | 0.865 | 0.984 | 0.974 | 0.224 |

| CoMSIA | 0.852 | 0.988 | 0.980 | 0.201 |

q²: A measure of the internal predictive ability of the model. r²: A measure of how well the model fits the training data. Predictive r²: A measure of how well the model predicts the activity of a test set of compounds.

Machine Learning Approaches in SAR Prediction for Benzimidamide Analogues

In recent years, machine learning (ML) algorithms have become powerful tools in QSAR modeling, capable of handling large datasets and capturing complex, non-linear relationships between chemical structure and biological activity. google.com Various ML algorithms, including Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN), are increasingly used to build predictive models for drug discovery. nih.gov

In the context of benzimidazole derivatives, ML approaches have already demonstrated their utility. One study used an ANN to develop a highly predictive QSAR model for the antitubercular activity of a series of benzimidazoles, achieving a determination coefficient (R²) of 0.9995. nih.gov Machine learning models leverage molecular descriptors to train the algorithm, which then learns the intricate patterns connecting the inputs to the biological output. google.com SVM, for example, has been found to be a reliable method for simulating structure-activity relationships and accurately predicting compound activity. nih.gov These advanced computational tools allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. google.com

Computational Chemistry and Molecular Modeling Investigations of 3,5 Difluoro N,4 Dihydroxybenzimidamide

Molecular Docking Simulations for Putative Target Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein.

For 3,5-Difluoro-N,4-dihydroxybenzimidamide, molecular docking simulations would be employed to screen it against various putative biological targets. The process would involve preparing the three-dimensional structure of the ligand and the target receptor. The docking algorithm would then systematically sample different conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on a defined scoring function. These scores provide an estimate of the binding affinity.

A hypothetical docking study of 3,5-Difluoro-N,4-dihydroxybenzimidamide against a protein kinase, for instance, would aim to identify key interactions such as hydrogen bonds, halogen bonds (involving the fluorine atoms), and hydrophobic interactions. The results would be presented in a table summarizing the binding energies and interacting residues.

Table 1: Hypothetical Molecular Docking Results for 3,5-Difluoro-N,4-dihydroxybenzimidamide

| Putative Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Halogen Bonds |

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 | 3 | 1 |

| Aldose Reductase | -7.9 | Tyr48, His110, Trp111 | 2 | 2 |

| TNF-alpha | -7.2 | Tyr59, Tyr119, Gly121 | 4 | 0 |

This table is illustrative and not based on published data.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex and to explore its conformational dynamics over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the system's behavior at an atomic level.

An MD simulation of a 3,5-Difluoro-N,4-dihydroxybenzimidamide-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex. Analysis of the MD trajectory would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding interface.

Key analyses would include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular hydrogen bonds throughout the simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

For 3,5-Difluoro-N,4-dihydroxybenzimidamide, quantum chemical calculations could be used to determine its optimized molecular geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). These calculations would provide insights into the molecule's reactivity, stability, and the nature of its intramolecular interactions. For example, the electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with biological targets.

Virtual Screening and De Novo Design Strategies for Novel Benzimidamide Ligands

The core structure of 3,5-Difluoro-N,4-dihydroxybenzimidamide could serve as a starting point for the discovery of novel ligands with improved properties.

Virtual screening would involve computationally screening large libraries of chemical compounds to identify those that are predicted to bind to a specific target. The screening could be based on the shape and electrostatic properties of 3,5-Difluoro-N,4-dihydroxybenzimidamide (ligand-based virtual screening) or the structure of a putative target receptor (structure-based virtual screening).

De novo design , on the other hand, involves the computational design of novel molecules from scratch. Algorithms would use fragments or atoms to build new molecules that fit within the binding site of a target protein, optimizing for binding affinity and other desired properties. The benzimidamide scaffold of the title compound could be used as a core fragment in such a de novo design strategy to generate novel, synthetically accessible analogs.

Biological Activity Profiling and Pharmacological Target Identification Research

Investigation of Enzyme Inhibition Mechanisms by Benzimidamide Derivatives

The structural scaffold of benzimidamide and its analogs, such as benzimidazoles and benzamides, has proven to be a versatile template for the design of potent enzyme inhibitors. These compounds have been investigated for their ability to modulate the activity of several key enzyme systems.

Cholinesterase Enzyme Systems Research

Derivatives of benzimidazole (B57391) and benzamide (B126) have been the subject of extensive research as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases.

A study on new benzamide/nicotinamide/cinnamamide derivatives revealed significant inhibitory activity against both AChE and BuChE. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were found to be in the nanomolar range. Specifically, the IC50 values for AChE inhibition ranged from 10.66 to 83.03 nM, and for BuChE inhibition, they ranged from 32.74 to 66.68 nM. nih.gov For comparison, the standard drug tacrine (B349632) had IC50 values of 20.85 nM for AChE and 15.66 nM for BuChE. nih.gov

Similarly, another series of benzimidazole-indole-amide derivatives demonstrated potent inhibition of AChE, with most compounds showing better activity than the standard inhibitor, tacrine. nih.gov Molecular docking studies of these derivatives indicated that they interact with important residues within the active site of the AChE enzyme. nih.gov The benzimidazole scaffold is recognized for its ability to form π–π interactions with key amino acid residues in the active site gorge of AChE. researchgate.net

Table 1: Cholinesterase Inhibition by Benzamide and Benzimidazole Derivatives

| Compound Series | Target Enzyme | IC50 Range (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| Benzamide/Nicotinamide/Cinnamamide Derivatives | Acetylcholinesterase (AChE) | 10.66 - 83.03 | Tacrine | 20.85 |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | Butyrylcholinesterase (BuChE) | 32.74 - 66.68 | Tacrine | 15.66 |

| Benzimidazole-Indole-Amide Derivatives | Acetylcholinesterase (AChE) | Generally more potent than Tacrine | Tacrine | Not specified in the same study |

Glycolytic Enzyme Pathways Research

Research into the effects of benzamide derivatives on glycolytic enzymes has identified them as potential inhibitors of key players in this metabolic pathway. One of the enzymes of interest is glycogen (B147801) phosphorylase (GP), which is involved in the breakdown of glycogen. A series of novel benzamide derivatives were designed and synthesized to evaluate their inhibitory activity against GP. nih.gov

The structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the benzamide scaffold could significantly enhance inhibitory potency. For instance, one of the most potent compounds in the series exhibited an IC50 value of 2.68 µM against glycogen phosphorylase a (GPa), which was nearly 100 times more potent than the initial lead compound. nih.gov Molecular docking simulations suggested that these benzamide derivatives bind at the dimer interface of the enzyme. nih.gov

Another critical enzyme in the glycolytic pathway is hexokinase 2 (HK2), which is often overexpressed in cancer cells. Benserazide, a compound containing a benzamide-like structure, has been shown to bind to and inhibit the enzymatic activity of HK2. researchgate.net This inhibition is significant as it can suppress tumor growth by targeting the metabolic advantage of cancer cells. researchgate.net

Kinase Inhibition Studies

The benzimidazole scaffold is a well-established core structure in the development of protein kinase inhibitors. nih.govnih.gov These inhibitors can act through various binding modes; some are ATP-competitive and achieve high selectivity by targeting unique structural features of a specific kinase. nih.gov

One area of focus has been the inhibition of protein kinase CK1δ, which is implicated in cancer and neurodegenerative diseases. mdpi.com A series of 2-amidobenzimidazole derivatives were synthesized and showed inhibitory activity against CK1δ in the low micromolar range. Further optimization, such as the introduction of a 5-cyano substituent, led to a compound with nanomolar potency (IC50 = 98.6 nM). mdpi.com

The versatility of the benzimidazole scaffold also allows for the development of multi-target kinase inhibitors. This approach is gaining traction as it may offer advantages in treating complex diseases by simultaneously targeting multiple relevant kinases. nih.gov

Table 2: Kinase Inhibition by Benzimidazole Derivatives

| Derivative Series | Target Kinase | Potency | Key Finding |

|---|---|---|---|

| 2-Amidobenzimidazole Derivatives | Protein Kinase CK1δ | Low micromolar to nanomolar (e.g., IC50 = 98.6 nM) | 5-cyano substitution enhanced potency. |

| General Benzimidazole Derivatives | Various Protein Kinases | Varies | Can act as ATP-competitive and multi-target inhibitors. |

Other Enzyme Target Investigations (e.g., Xanthine (B1682287) Oxidase)

Benzimidazole and benzamide derivatives have also been investigated as inhibitors of xanthine oxidase (XO), an enzyme involved in purine (B94841) metabolism and associated with conditions like gout. nih.govnih.gov

A study of benzimidazole derivatives showed that substitutions at the C5 and C6 positions of the benzene (B151609) ring with electron-withdrawing groups like Cl or NO2 resulted in efficient inhibition of milk xanthine oxidase. nih.gov The inhibitory potency was further increased by adding fluoroalkyl groups at the C2 position. nih.gov

In a different study, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for XO inhibitory activity. Compounds with a para-fluoro or chloro substitution on the benzamido moiety exhibited excellent XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively. nih.gov In vivo studies with these compounds showed significant reductions in serum uric acid levels. nih.gov

Receptor Binding and Modulation Research

The benzimidamide scaffold and its analogs have also been explored for their ability to bind to and modulate the function of various receptors, including those in the endocannabinoid system.

Cannabinoid Receptor Type-1 (CB1R) Ligand Research

The cannabinoid receptor type 1 (CB1R) is a G protein-coupled receptor that plays a crucial role in numerous physiological processes. nih.gov The development of ligands that can modulate CB1R activity is an active area of research. While direct studies on 3,5-Difluoro-N,4-dihydroxybenzimidamide are not available, research on related structures provides insights into the potential for benzamide-like molecules to interact with this receptor.

Virtual screening and in vitro verification studies have been employed to identify novel CB1R ligands from libraries of drugs, phytochemicals, and natural-like compounds. nih.gov This approach has successfully identified compounds with submicromolar or low micromolar affinity for CB1R. nih.gov The extensive structural diversity of known CB1R ligands highlights the flexible nature of the orthosteric binding site of the receptor, suggesting that a variety of chemical scaffolds, potentially including benzimidamide derivatives, could be accommodated. nih.gov Medicinal chemistry efforts have produced a wide array of CB1R ligands with varying potencies and efficacies, from nanomolar full agonists to sub-nanomolar inverse agonists. nih.gov

Cellular Assays for Investigating Biological Effects

Following a comprehensive review of publicly available scientific literature, no specific studies were identified that have investigated the biological effects of 3,5-Difluoro-N,4-dihydroxybenzimidamide in cellular assays. Research into its impact on microglial activation, reactive oxygen species (ROS) release, mitochondrial damage, inflammasome and NF-κB pathways, cell cycle modulation, or apoptosis induction has not been published.

Microglial Activation Pathway Research

There is no available research on the effects of 3,5-Difluoro-N,4-dihydroxybenzimidamide on microglial activation pathways. In general, microglial activation is a key process in neuroinflammation, and various compounds are studied for their potential to modulate it. nih.govnih.gov However, the specific interaction of 3,5-Difluoro-N,4-dihydroxybenzimidamide with microglia has not been documented.

ROS Release and Mitochondrial Damage Studies

No studies have been published detailing the effects of 3,5-Difluoro-N,4-dihydroxybenzimidamide on reactive oxygen species (ROS) release or mitochondrial damage. While other compounds are known to induce ROS-mediated effects leading to cell death, this particular area remains uninvestigated for 3,5-Difluoro-N,4-dihydroxybenzimidamide. mdpi.com

Cell Cycle Modulation and Apoptosis Induction Studies

There is no published research on the effects of 3,5-Difluoro-N,4-dihydroxybenzimidamide on cell cycle modulation or the induction of apoptosis. Studies on other N-substituted benzamides have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govdistantreader.orgnih.gov However, whether 3,5-Difluoro-N,4-dihydroxybenzimidamide possesses similar properties has not been experimentally determined.

Antimicrobial and Antifungal Activity Investigations

No specific data exists in the scientific literature regarding the antimicrobial or antifungal properties of 3,5-Difluoro-N,4-dihydroxybenzimidamide.

Gram-Positive and Gram-Negative Bacterial Strain Research

A review of published literature reveals no studies that have evaluated the activity of 3,5-Difluoro-N,4-dihydroxybenzimidamide against Gram-positive or Gram-negative bacterial strains. While various benzamidine (B55565) and N-hydroxybenzamide derivatives have been synthesized and tested for their antimicrobial potential, this specific compound has not been included in such investigations. nih.govresearchgate.netnih.govnanobioletters.comnih.gov

Fungal Strain Research (e.g., Candida parapsilosis, C. albicans)

Investigations into the antifungal properties of 3,5-Difluoro-N,4-dihydroxybenzimidamide against pathogenic fungal strains, specifically Candida parapsilosis and Candida albicans, did not yield any specific research findings in the public domain. Comprehensive searches of scientific databases did not identify studies detailing its minimum inhibitory concentration (MIC), mechanism of action, or efficacy in fungal models.

Antiprotozoal Activity Research

Scientific literature searches did not retrieve any studies focused on the antiprotozoal activity of 3,5-Difluoro-N,4-dihydroxybenzimidamide.

Plasmodium falciparum Target Research

There is currently no available research data on the activity of 3,5-Difluoro-N,4-dihydroxybenzimidamide against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria. Studies detailing its efficacy, mechanism of action, or specific molecular targets within the parasite have not been identified in the reviewed literature.

Antioxidant Activity Investigations

No published studies were found that specifically investigate the antioxidant properties of 3,5-Difluoro-N,4-dihydroxybenzimidamide. Therefore, data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or other methods to determine its potential to neutralize free radicals are not available.

Investigation of Anti-aggregation Properties for Pathological Proteins (e.g., Tau and Aβ1-42)

An examination of scientific literature found no research detailing the investigation of 3,5-Difluoro-N,4-dihydroxybenzimidamide for its ability to inhibit the aggregation of pathological proteins. Specifically, no studies were identified that assessed its effects on the fibrillization of Tau protein or Amyloid-beta 1-42 (Aβ1-42), which are key proteins implicated in neurodegenerative diseases. Consequently, there is no data on its inhibitory concentration (IC₅₀) or its mechanism for preventing or reversing protein aggregation.

Information regarding the biological activity and mechanisms of the chemical compound 3,5-Difluoro-N,4-dihydroxybenzimidamide is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific data on the molecular targets, binding modes, or cellular effects of 3,5-Difluoro-N,4-dihydroxybenzimidamide. Consequently, an article detailing the mechanistic elucidation of its biological action at the molecular and cellular level as per the requested outline cannot be generated at this time.

There is no information available to address the following sections:

Mechanistic Elucidation of Biological Action at the Molecular and Cellular Level

Investigation of Multitargeting Mechanisms for Therapeutic Research

Further research and publication in peer-reviewed scientific journals are required to elucidate the biological properties of this specific compound. Without such primary data, any discussion on its mechanism of action would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical and Bioanalytical Methodologies in 3,5 Difluoro N,4 Dihydroxybenzimidamide Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of new chemical entities, offering high resolving power and mass accuracy. umb.edu This capability allows for the differentiation of compounds with very similar nominal masses, which is crucial when analyzing complex mixtures. umb.edu For 3,5-Difluoro-N,4-dihydroxybenzimidamide, HRMS is used to determine its elemental composition by providing a highly accurate mass measurement, typically within 5 ppm error. This precision helps to unequivocally confirm the molecular formula of the synthesized compound.

In metabolic studies, liquid chromatography coupled with HRMS (LC-HRMS) serves as a primary platform for detecting and identifying metabolites in biological matrices. researchgate.net The high resolution enables the detection of minute mass shifts associated with metabolic transformations such as oxidation, hydrolysis, glucuronidation, or sulfation of the parent compound. researchgate.net By comparing the mass spectra of control samples with those from dosed subjects, potential metabolites can be flagged and their structures elucidated through further fragmentation analysis (MS/MS). researchgate.netresearchgate.net

Table 1: Illustrative HRMS Data for Structural Confirmation of 3,5-Difluoro-N,4-dihydroxybenzimidamide

| Parameter | Value |

| Molecular Formula | C₇H₅F₂N₂O₂ |

| Theoretical Monoisotopic Mass (Da) | 187.0322 |

| Experimental Monoisotopic Mass (Da) | 187.0319 |

| Mass Error (ppm) | -1.6 |

| Confidence of Identification | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about molecular structure and conformation at the atomic level. semanticscholar.org For 3,5-Difluoro-N,4-dihydroxybenzimidamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment.

¹H NMR provides information on the number and environment of protons, including the aromatic protons on the benzene (B151609) ring and the exchangeable protons of the hydroxyl and amide groups.

¹³C NMR reveals the number and types of carbon atoms in the molecule. nih.gov The chemical shifts are sensitive to the electronic environment, which is influenced by the fluorine and hydroxyl substituents. nih.gov

¹⁹F NMR is particularly valuable, offering high sensitivity for the two fluorine atoms and providing information about their chemical environment and coupling to nearby protons and carbons.

Beyond primary structure, NMR can probe molecular dynamics and conformation. nih.govnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, offering insights into the molecule's preferred three-dimensional shape in solution.

Table 2: Hypothetical NMR Chemical Shift Data for 3,5-Difluoro-N,4-dihydroxybenzimidamide

| Nucleus | Position | Hypothetical Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic H-2/H-6 | 7.10 - 7.30 | m (multiplet) |

| ¹H | OH / NH | Broad, variable | s (singlet) |

| ¹³C | C=N | ~160 | s |

| ¹³C | C-F | ~155 (JCF coupling) | d (doublet) |

| ¹³C | C-OH | ~150 | s |

| ¹³C | Aromatic C-H | 110 - 120 | d |

| ¹⁹F | C-F | -120 to -140 | m |

Chromatographic Separations (HPLC, UHPLC) for Purity Assessment and Compound Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for assessing the purity of 3,5-Difluoro-N,4-dihydroxybenzimidamide and for isolating it from reaction mixtures or biological samples. nih.govnih.gov These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). chegg.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed to separate the target compound from starting materials, by-products, and degradation products. The percentage purity is determined by calculating the area of the main compound peak relative to the total area of all peaks in the chromatogram.

UHPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (sub-2 µm). researchgate.netsepachrom.com This results in markedly improved resolution, higher efficiency, and significantly faster analysis times, which increases laboratory throughput. sepachrom.com Preparative HPLC can be used to isolate the compound in larger quantities for use in further studies.

Table 3: Representative HPLC Purity Analysis

| Peak ID | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.5 | 0.25 | Impurity A |

| 2 | 3.8 | 0.40 | Impurity B |

| 3 | 5.2 | 99.20 | 3,5-Difluoro-N,4-dihydroxybenzimidamide |

| 4 | 6.1 | 0.15 | Impurity C |

Hyphenated Techniques (LC-MS/MS, LC-NMR, GC-MS) for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.govijnrd.org They are essential for comprehensive profiling of complex samples containing 3,5-Difluoro-N,4-dihydroxybenzimidamide and its related substances. ijsdr.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for both quantification and structural elucidation. nih.gov After separation by LC, the parent ion of interest is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a structural fingerprint, enabling highly selective and sensitive detection, which is particularly useful for identifying metabolites in complex biological matrices. ijsdr.orgnih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly links HPLC separation with NMR detection. ajrconline.org It allows for the acquisition of detailed NMR spectra of individual compounds as they elute from the column, providing unambiguous structural confirmation of impurities or metabolites without the need for offline isolation. nih.govajrconline.org

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is best suited for volatile and thermally stable compounds. nih.gov Due to the polar nature and likely low volatility of 3,5-Difluoro-N,4-dihydroxybenzimidamide, its analysis by GC-MS would probably require a derivatization step to convert the polar hydroxyl and amide groups into less polar, more volatile moieties.

Table 4: Application of Hyphenated Techniques in Benzimidamide Research

| Technique | Primary Application | Advantage for 3,5-Difluoro-N,4-dihydroxybenzimidamide Research |

| LC-MS/MS | Metabolite identification and quantification in biofluids. nih.govijsdr.org | High sensitivity and selectivity for detecting trace levels in complex matrices. nih.gov |

| LC-NMR | Unambiguous structure elucidation of impurities and metabolites. ajrconline.org | Provides definitive structural information on separated peaks online. ijnrd.orgajrconline.org |

| GC-MS | Analysis of volatile impurities or derivatized compound. nih.gov | High chromatographic resolution for volatile compounds. |

Advanced Sample Preparation Techniques in Bioanalysis for Benzimidamide Studies

Effective sample preparation is a critical and often rate-limiting step in bioanalysis, aimed at extracting the analyte of interest from a complex biological matrix (e.g., plasma, urine, tissue) and removing interfering substances. nih.govxjtu.edu.cn The choice of technique depends on the analyte's properties and the analytical method used.

Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. bjbabs.org

Solid-Phase Extraction (SPE): A highly versatile and widely used technique where the analyte is selectively adsorbed onto a solid sorbent from the liquid sample, washed to remove interferences, and then eluted with a small volume of solvent. researchgate.net This provides concentration and cleanup in one process.

Microextraction Techniques: Modern trends focus on miniaturization to reduce solvent consumption and improve efficiency. bjbabs.orgnih.gov Techniques like Solid-Phase Microextraction (SPME) and Microextraction by Packed Sorbent (MEPS) use very small amounts of extraction phase and are easily automated, making them suitable for high-throughput bioanalysis. nih.govbjbabs.org

Table 5: Comparison of Sample Preparation Techniques for Bioanalysis

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids. bjbabs.org | High recovery, low cost. | Labor-intensive, uses large solvent volumes. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. researchgate.net | High selectivity, easily automated, good concentration factor. | Can be more expensive, method development can be complex. |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE in a syringe. nih.gov | Very low sample/solvent volume, fast, automated. nih.gov | Lower capacity, potential for matrix effects. |

Method Development and Validation Protocols for Robust Research Analysis

For research findings to be considered reliable and reproducible, the analytical methods used must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Protocols are typically based on guidelines from the International Council for Harmonisation (ICH), such as guideline Q2(R1).

The development of a robust RP-HPLC method, for instance, involves optimizing parameters like column type, mobile phase composition (organic solvent, pH, buffer), flow rate, and detection wavelength. researchgate.net Once developed, the method is validated by assessing the following key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 6: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criterion (for HPLC) |

| Specificity | No interference at the retention time of the main peak. | Peak purity index > 0.99 |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of measured value to true value. | 98.0% - 102.0% recovery |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD / LOQ | Lowest concentration detectable/quantifiable. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Robustness | Insensitivity to small method variations. | RSD ≤ 2% for varied conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。